N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)tetrahydrofuran-2-carboxamide
Description
Properties
IUPAC Name |
N-(3,7-dimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)oxolane-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3S/c1-7-6-20-13-14-8(2)10(12(18)16(7)13)15-11(17)9-4-3-5-19-9/h6,9H,3-5H2,1-2H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKORMWRHKHKJIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=NC(=C(C(=O)N12)NC(=O)C3CCCO3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)tetrahydrofuran-2-carboxamide typically involves multiple steps. One common method includes the reaction of tetrahydropyrimidine-2-thiones with halocarboxylic acid esters or with 3-bromopentane-2,4-dione. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated systems to maintain consistency and efficiency. The choice of reagents and reaction conditions is optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)tetrahydrofuran-2-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce amines.
Scientific Research Applications
Antimicrobial Activity
Recent studies demonstrate that derivatives of thiazolo-pyrimidines exhibit potent antimicrobial properties. For instance:
- Mechanism of Action : The thiazolo-pyrimidine framework enhances the interaction with bacterial enzymes, leading to effective inhibition of growth in various pathogens.
- Case Study : A derivative showed an inhibitory concentration (IC) of 50 μg/mL against Mycobacterium smegmatis, indicating promising potential against tuberculosis pathogens .
Table 1: Antimicrobial Efficacy of Thiazolo-Pyrimidine Derivatives
| Compound | Pathogen Tested | MIC (μg/mL) | Reference |
|---|---|---|---|
| Compound A | E. coli | 0.91 | |
| Compound B | Mycobacterium smegmatis | 50 | |
| Compound C | Staphylococcus aureus | 25 |
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects:
- Inhibition Studies : Research indicates that thiazolo-pyrimidine derivatives significantly suppress COX-1 and COX-2 enzyme activities, which are crucial mediators in inflammatory responses.
- Case Study : In vitro tests revealed that certain derivatives had IC50 values comparable to standard anti-inflammatory drugs like celecoxib .
Table 2: Anti-inflammatory Activity of Thiazolo-Pyrimidine Derivatives
Anticancer Potential
Emerging research highlights the anticancer potential of thiazolo-pyrimidine derivatives:
- Mechanism : The compounds may induce apoptosis in cancer cells through the modulation of specific signaling pathways.
- Case Study : One study demonstrated significant cytotoxicity against various cancer cell lines, with mechanisms involving cell cycle arrest and apoptosis induction.
Table 3: Anticancer Activity of Thiazolo-Pyrimidine Derivatives
Mechanism of Action
The mechanism by which N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)tetrahydrofuran-2-carboxamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism of action can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Core Structure and Substituent Variations
The thiazolo[3,2-a]pyrimidine core is conserved across analogs, but substituents at positions 2, 5, 6, and 7 vary significantly (Table 1). Key differences include:
- Position 6: The target compound bears a tetrahydrofuran carboxamide, whereas analogs like Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate () feature ethyl carboxylate groups. Carboxamides can engage in stronger hydrogen bonding (as both donors and acceptors) compared to esters, which primarily act as acceptors .
- Position 2 : Many analogs incorporate benzylidene groups (e.g., 2,4,6-trimethoxybenzylidene in ), contributing to planar aromatic stacking interactions. The absence of such groups in the target compound may reduce π-π interactions but enhance flexibility due to the tetrahydrofuran ring .
Table 1: Comparison of Key Structural Features
Conformational and Crystallographic Analysis
- Ring Puckering : The pyrimidine ring in analogs adopts a flattened boat conformation (deviation of ~0.224 Å from planarity) , a feature likely conserved in the target compound.
- Dihedral Angles: Substituents at position 2 significantly influence molecular geometry. For example, the dihedral angle between the thiazolo[3,2-a]pyrimidine core and aromatic substituents in is 80.94°, whereas the tetrahydrofuran group in the target compound may introduce smaller angles due to its non-planar structure .
- Crystal Packing : Analogs with aromatic substituents (e.g., trimethoxybenzylidene) exhibit C–H···O hydrogen-bonded chains (), while carboxamide groups in the target compound could form N–H···O networks, enhancing thermal stability .
Spectroscopic Characterization
- NMR/IR : The carboxamide group in the target compound would show distinct N–H stretches (~3300 cm⁻¹) and carbonyl signals (~1650 cm⁻¹) in IR, differing from ester C=O (~1700 cm⁻¹) in analogs .
- 13C NMR : The tetrahydrofuran carboxamide’s quaternary carbon would resonate at ~175 ppm, compared to ~165 ppm for ethyl carboxylates .
Implications of Structural Differences
Biological Activity
N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)tetrahydrofuran-2-carboxamide is a heterocyclic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a thiazolo[3,2-a]pyrimidine core fused with a tetrahydrofuran moiety. The presence of the dimethyl and carboxamide groups contributes to its unique chemical properties and biological interactions.
The primary mechanism of action for this compound involves interaction with specific molecular targets:
- Sirtuins Inhibition : The compound has been shown to inhibit sirtuins SIRT1, SIRT2, and SIRT3. These proteins play crucial roles in cellular processes such as energy metabolism, DNA repair, and apoptosis regulation.
-
Impact on Biochemical Pathways : By inhibiting sirtuins, the compound may affect various biochemical pathways including:
- Energy Metabolism : Alterations in metabolic pathways can influence cellular energy homeostasis.
- DNA Repair Mechanisms : Inhibition of sirtuins can hinder DNA repair processes, potentially leading to increased genomic instability.
- Cell Survival and Aging : The modulation of sirtuin activity may impact cellular aging processes and survival under stress conditions.
Biological Activities
Research has highlighted several biological activities associated with this compound:
- Antitumor Activity : Thiazolo[3,2-a]pyrimidine derivatives have demonstrated significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. Studies indicate that these compounds can induce apoptosis in tumor cells while exhibiting low toxicity towards normal cells .
- Antimicrobial Properties : Some derivatives have shown promising antimicrobial activity against a range of pathogens. This includes both bacterial and fungal strains, suggesting potential applications in treating infectious diseases .
- Neuroprotective Effects : There is emerging evidence that thiazolo[3,2-a]pyrimidine compounds can act as positive allosteric modulators of NMDA receptors, which are critical in neuroprotection and cognitive functions .
Case Studies and Research Findings
A selection of studies provides insight into the biological activity of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
